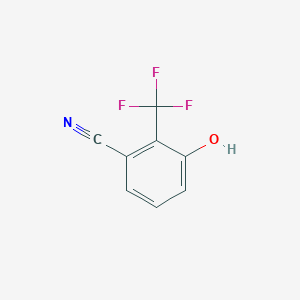

3-Hydroxy-2-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzonitrile core. One common method involves the trifluoromethylation of a suitable precursor, followed by hydroxylation. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The hydroxylation step can be carried out using hydrogen peroxide (H2O2) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .

化学反応の分析

Reaction with Isocyanates

The hydroxyl group participates in nucleophilic addition with isocyanates, forming urea derivatives:

-

Example : Reaction with 2-bromophenyl isocyanate in the presence of piperidine yields N-substituted ureas .

-

Conditions :

Nitrile Group Reactivity

The nitrile group can undergo reduction or hydrolysis, though direct examples for this compound are not explicitly documented. General reactivity trends include:

-

Reduction : LiAlH₄ or catalytic hydrogenation converts nitriles to primary amines.

-

Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides.

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under standard conditions but can influence electronic properties:

-

Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution at specific positions.

Comparative Reaction Pathways

Table 1 summarizes key reactions and conditions:

Mechanistic Considerations

-

Electrochemical Pathways : Oxidation generates radical intermediates, which undergo rearrangements stabilized by the aromatic system .

-

Nucleophilic Attack : The hydroxyl group’s nucleophilicity is enhanced by the electron-withdrawing -CF₃ group, facilitating reactions with electrophiles like isocyanates .

科学的研究の応用

Drug Development

The trifluoromethyl group (-CF3) is known for enhancing the pharmacological properties of compounds. In the context of 3-hydroxy-2-(trifluoromethyl)benzonitrile, research has indicated that this compound can serve as a precursor or an intermediate in synthesizing various drugs, particularly those targeting specific biological pathways.

- Selective Androgen Receptor Modulators (SARMs) : A notable application is in the synthesis of SARMs, which are designed to selectively modulate androgen receptors. For instance, a derivative of this compound, 2-(trifluoromethyl)benzonitrile, has been investigated for its anabolic properties and potential use in treating muscle-wasting diseases .

- Inhibitors for HIV Protease : The compound has also been linked to the development of HIV protease inhibitors. The synthesis pathways often involve modifications of the benzonitrile structure to enhance efficacy against viral replication .

Structure-Activity Relationship (SAR) Studies

The incorporation of the trifluoromethyl group into benzonitrile derivatives has shown improved biological activity. Studies suggest that this modification can significantly increase the potency of compounds against various targets, including serotonin uptake inhibition and enzyme activity modulation .

Synthetic Routes

Various synthetic routes have been developed for producing this compound and its derivatives:

- Grignard Reactions : One common method involves using Grignard reagents to introduce the trifluoromethyl group into the aromatic system, followed by hydrolysis to yield the desired hydroxylated product.

- Multi-Step Synthesis : Recent studies have reported multi-step synthesis approaches that utilize liquid chromatography and high-resolution mass spectrometry for characterizing intermediates and final products .

Case Study: SARM 2f

Recent research into SARM 2f, derived from this compound, demonstrated its potential as a performance-enhancing substance with selective anabolic effects. In vivo studies indicated that it could increase lean body mass while reducing lipid levels compared to testosterone . This highlights the compound's relevance in sports medicine and anti-doping efforts.

Case Study: HIV Protease Inhibitors

Research into the synthesis of HIV protease inhibitors from derivatives of this compound has shown promising results. These inhibitors are crucial in managing HIV infections by preventing viral replication and are a significant area of focus in pharmaceutical development .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | SARMs (e.g., SARM 2f) | Selective modulation of androgen receptors |

| Drug Development | HIV Protease Inhibitors | Key role in synthesizing effective inhibitors |

| Synthetic Methodologies | Multi-step synthesis | Characterization via LC-HRMS |

作用機序

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .

類似化合物との比較

Similar Compounds

- 3-Hydroxy-4-(trifluoromethyl)benzonitrile

- 4-Hydroxy-3-(trifluoromethyl)benzonitrile

- 3-Hydroxy-2-(difluoromethyl)benzonitrile

Comparison

Compared to similar compounds, 3-Hydroxy-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the benzonitrile core. This positioning can significantly influence the compound’s chemical reactivity and biological activity. For example, the trifluoromethyl group at the 2-position can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the hydroxyl group at the 3-position can form stronger hydrogen bonds compared to other positional isomers, potentially leading to different biological effects .

生物活性

3-Hydroxy-2-(trifluoromethyl)benzonitrile, also known as 4-hydroxy-2-(trifluoromethyl)benzonitrile, is an organic compound characterized by a trifluoromethyl group attached to a benzene ring, which also contains a hydroxyl group and a nitrile group. This unique combination of functional groups contributes to its distinctive chemical properties and potential applications in medicinal chemistry and materials science. The compound has garnered interest due to its biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C8H5F3N2O

- Molecular Weight : 187.12 g/mol

- Structure : The presence of the trifluoromethyl group enhances hydrophobicity and alters electronic properties, making it a valuable building block in pharmaceutical synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cell surface receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : It may affect the expression of genes related to various biological processes .

Antimicrobial Activity

A study conducted on the antimicrobial properties of various fluorinated compounds, including this compound, demonstrated significant activity against gram-positive bacteria. The compound's trifluoromethyl group was found to enhance its lipophilicity, improving membrane permeability and thus increasing its antibacterial efficacy .

Anti-inflammatory Effects

In vitro studies revealed that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Research has indicated that compounds similar to this compound can inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis. In particular, studies focusing on its structural analogs have shown promising results in targeting specific cancer-related pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzonitrile | Hydroxyl and nitrile groups | Lacks trifluoromethyl; less lipophilic |

| 3-Hydroxybenzaldehyde | Hydroxyl and aldehyde groups | More reactive due to aldehyde functionality |

| 4-Trifluoromethylphenol | Trifluoromethyl and hydroxyl groups | Does not contain nitrile; used in polymerization |

| 2-Hydroxy-4-trifluoromethylbenzoic acid | Hydroxyl, carboxylic acid, and trifluoromethyl groups | Acidic nature; potential for salt formation |

The presence of the trifluoromethyl group in this compound significantly enhances its hydrophobicity compared to similar compounds without this substituent, contributing to its distinct reactivity and biological activity.

特性

IUPAC Name |

3-hydroxy-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQLCGYMBLEEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。